![molecular formula C12H13NO2 B14561661 3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile CAS No. 61755-36-0](/img/structure/B14561661.png)
3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: is a chemical compound with the molecular formula C11H11NO2. It is known for its unique bicyclic structure, which includes a nitrile group and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves the use of anhydrous tetrahydrofuran as a solvent. The reaction is carried out under an argon atmosphere to prevent oxidation. The mixture is cooled to -10°C, and a solution of butyllithium in hexane is added dropwise while maintaining the temperature below -10°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds .
Biology: Its derivatives may serve as probes or inhibitors in biochemical assays .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may act as selective agents targeting specific biological pathways, offering new avenues for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups may enhance the compound’s solubility and stability, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
4,5-Dimethoxy-1-cyanobenzocyclobutane: This compound shares the methoxy and nitrile groups but has a different bicyclic structure.
Uniqueness: 3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness contributes to its diverse range of applications and reactivity compared to similar compounds .
Properties
CAS No. |
61755-36-0 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3,4-dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-7-8-4-11(14-2)12(15-3)5-9(8)10(7)6-13/h4-5,7,10H,1-3H3 |
InChI Key |
NXDUSQYJLTULFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC(=C(C=C12)OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


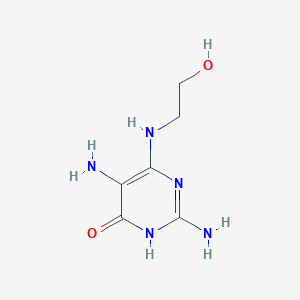


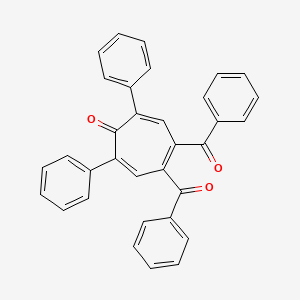
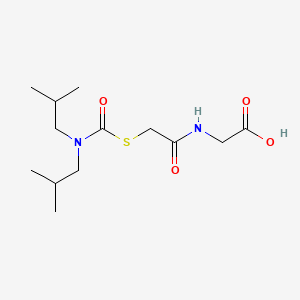
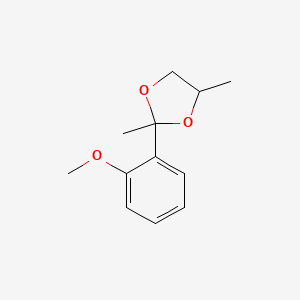
![3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14561623.png)
![2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate](/img/structure/B14561633.png)

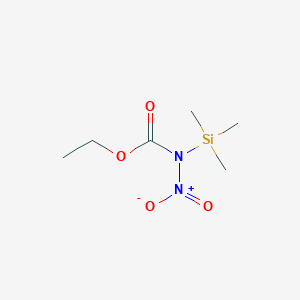
![Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol](/img/structure/B14561643.png)
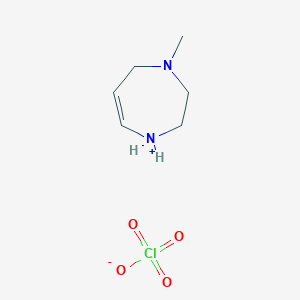
![{2-Oxo-2-[4-(pentyloxy)phenyl]ethyl}(triphenyl)phosphanium bromide](/img/structure/B14561652.png)

